MSC2360844 was developed through collaborative efforts in medicinal chemistry, with contributions from various academic and research institutions. Its synthesis and characterization have been documented in scientific literature, highlighting its biological activity and potential applications.
MSC2360844 falls under the category of chemical compounds known as inhibitors. These compounds are designed to interfere with specific biological pathways, making them valuable in drug development for conditions such as cancer, where modulation of cell signaling is crucial.
The synthesis of MSC2360844 involves multiple steps that utilize established organic chemistry techniques. Key methods include:
While specific synthetic routes may vary, common reagents and conditions include:
The molecular structure of MSC2360844 can be described using standard chemical notation. Its formula includes various functional groups that contribute to its biological activity. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Key structural data includes:
MSC2360844 participates in several chemical reactions that are critical to its function as an inhibitor. These reactions may include:
The kinetics of these reactions can be studied using various analytical techniques, including:
The mechanism of action of MSC2360844 involves its interaction with specific molecular targets within cells. By binding to these targets, the compound alters signaling pathways that are often dysregulated in diseases like cancer.
Research indicates that MSC2360844 may:
The physical properties of MSC2360844 include:
Key chemical properties involve:
MSC2360844 has potential applications in several areas:
MSC2360844 (IOA-244, Roginolisib) belongs to a novel class of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors characterized by its non-ATP-competitive binding mechanism. Unlike conventional ATP-competitive inhibitors that target the kinase hinge region, MSC2360844 binds to an allosteric site distal to the ATP-binding pocket. This unique binding mode involves interactions with the morpholine carbonyl group and sulfone moiety within the compound’s structure, which stabilize an inactive conformation of PI3Kδ. The structural orientation disrupts phosphoinositide substrate access rather than ATP hydrolysis, conferring distinct pharmacological advantages. These include reduced competition with high intracellular ATP concentrations and enhanced isoform selectivity due to divergent allosteric landscapes among PI3K isoforms [3] [6].
Table 1: Structural Features Enabling Non-ATP-Competitive Binding of MSC2360844
Structural Region | Chemical Motif | Role in PI3Kδ Inhibition |
---|---|---|
Core Heterocycle | Thiochromeno[4,3-c]pyrazole | Scaffold rigidity for allosteric pocket binding |
C3 Substituent | Morpholin-4-yl carbonyl | Hydrogen bonding with non-conserved residues |
Sulfone Group | 5,5-Dioxide | Hydrophobic interactions with regulatory domain |
Aryl Group | 4-(Morpholin-4-yl methyl)phenyl | Solubility and membrane penetration |
This binding mechanism avoids steric clashes with common ATP-binding site mutations, preserving efficacy against resistance-variant enzymes. Crystallographic studies confirm that MSC2360844 induces a conformational shift in the p110δ catalytic subunit, preventing membrane translocation and subsequent activation of downstream AKT/mTOR signaling [4].
MSC2360844 demonstrates exceptional selectivity for PI3Kδ over other class I PI3K isoforms. Biochemical assays reveal an IC₅₀ of 19 nM for PI3Kδ, while activity against PI3Kα (IC₅₀ = 10.1 µM), PI3Kβ (IC₅₀ = 0.43 µM), and PI3Kγ (IC₅₀ > 20 µM) is markedly reduced. This translates to selectivity ratios of >500-fold against PI3Kα, >22-fold against PI3Kβ, and >1,000-fold against PI3Kγ [6] [10]. Such specificity arises from structural differences in the allosteric binding cavities: PI3Kδ contains a hydrophobic groove (Val828, Trp760) absent in PI3Kα/β, while PI3Kγ lacks compatible residues for sulfone group stabilization.
Table 2: Isoform Selectivity Profile of MSC2360844 vs. Clinical-Stage PI3Kδ Inhibitors
Inhibitor | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity Ratio (α/δ) | Reference |
---|---|---|---|---|
MSC2360844 | 19 | 10,100 | 531 | [6] |
Idelalisib | 2.5 | 820 | 328 | [4] |
Parsaclisib | 1.1 | >20,000 | >18,181 | [4] |
Duvelisib | 2.5 | 1,602 | 641 | [4] |
Notably, MSC2360844’s inhibition of lipid kinase Vps34 (IC₅₀ = 9 µM) further underscores its precision for PI3Kδ within the broader phosphoinositide 3-kinase family [6].
Comprehensive kinome profiling validates the target specificity of MSC2360844. Screening against 278 diverse kinases at physiological ATP concentrations (1 mM) demonstrated >99% selectivity for PI3Kδ. Only three off-target kinases exhibited >65% inhibition at 1 µM MSC2360844:
Table 3: Off-Target Kinase Inhibition by MSC2360844 (1 µM)
Kinase | Family | Inhibition (%) | Implications |
---|---|---|---|
PIM1 | CAMK | 72 | Potential hematological effects |
CK1γ2 | CK1 | 68 | Minimal cellular impact due to low expression |
PI3Kδ | PI3K | 98 | Target engagement |
The KiNativ methodology—a mass spectrometry-based proteomic approach—confirmed minimal binding to non-PI3Kδ kinases. This high selectivity reduces risks of off-target toxicity, particularly in immune cell subsets where kinases like PIM1 modulate proliferation [2] [5]. Continuous real-time kinetic assays further established no time-dependent inhibition (TDI) against non-target kinases, reinforcing MSC2360844’s clean safety profile in preclinical models [5] [7].
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